molecular formula C12H16N2O3 B4966979 N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide

N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide

Cat. No. B4966979
M. Wt: 236.27 g/mol
InChI Key: OFBXGSWOKFZOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide, commonly known as EEHA, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. EEHA is a member of the class of molecules known as hydroxamic acids, which are known for their ability to chelate metal ions and inhibit enzymes that require metal cofactors.

Mechanism of Action

The mechanism of action of EEHA involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. This alteration in gene expression has been shown to have anti-cancer and anti-inflammatory effects. Additionally, EEHA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects
EEHA has been shown to have a variety of biochemical and physiological effects. In cancer cells, EEHA has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In inflammation, EEHA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. Additionally, EEHA has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Advantages and Limitations for Lab Experiments

EEHA has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit HDACs and MMPs. However, EEHA also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on EEHA. One area of interest is the development of EEHA analogs that have increased potency and selectivity for HDACs and MMPs. Additionally, there is interest in studying the potential therapeutic applications of EEHA in other diseases, such as neurological disorders and viral infections. Finally, there is interest in studying the potential toxicity of EEHA and developing strategies to mitigate any potential adverse effects.
Conclusion
In conclusion, EEHA is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. EEHA has been shown to inhibit the activity of HDACs and MMPs, leading to anti-cancer, anti-inflammatory, and cardioprotective effects. While there are some limitations to using EEHA in lab experiments, there is significant interest in studying its potential therapeutic applications in a variety of diseases.

Synthesis Methods

EEHA can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylamine with ethyl 2-bromoacetate to form the intermediate ethyl 2-(2-ethylphenylamino)acetate. This intermediate is then reacted with hydroxylamine hydrochloride to form the hydroxamic acid EEHA. The synthesis of EEHA has been optimized to yield high purity and high yield, making it an attractive molecule for scientific research.

Scientific Research Applications

EEHA has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. EEHA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory effects, making them an attractive target for drug development.

properties

IUPAC Name

N'-(2-ethylphenyl)-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-9-5-3-4-6-10(9)14-12(17)11(16)13-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBXGSWOKFZOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide

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